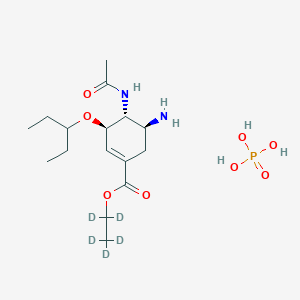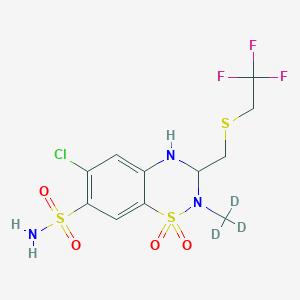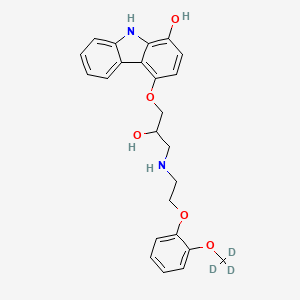
1-Hydroxy Carvedilol-d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Hydroxy Carvedilol-d3 is a deuterated form of 1-Hydroxy Carvedilol, which is a derivative of Carvedilol. Carvedilol is a non-selective beta-adrenergic antagonist used primarily in the treatment of cardiovascular diseases such as hypertension and heart failure . The deuterated form, this compound, is often used in scientific research to study the pharmacokinetics and metabolic pathways of Carvedilol due to its stability and distinguishable mass in mass spectrometry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Hydroxy Carvedilol-d3 involves the deuteration of 1-Hydroxy Carvedilol. The general synthetic route includes:
Starting Material: 4-Hydroxy Carbazole.
Epichlorohydrin Reaction: 4-Hydroxy Carbazole is reacted with epichlorohydrin in the presence of a base such as sodium hydroxide in dimethyl sulfoxide (DMSO) at a temperature of 10-15°C.
Deuteration: The intermediate product is then subjected to deuteration using deuterated reagents to replace hydrogen atoms with deuterium.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale reactions using industrial reactors.
Purification: Purification steps such as crystallization, filtration, and chromatography to obtain high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Hydroxy Carvedilol-d3 undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it back to its parent alcohol form.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as halides or amines under basic or acidic conditions.
Major Products:
Oxidation Products: Ketones or aldehydes.
Reduction Products: Alcohols.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-Hydroxy Carvedilol-d3 is widely used in scientific research, including:
Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion of Carvedilol.
Metabolic Pathways: Investigating the metabolic pathways and identifying metabolites of Carvedilol.
Drug Development: Used in the development of new beta-adrenergic antagonists with improved pharmacological profiles.
Analytical Chemistry: Employed as an internal standard in mass spectrometry for the quantification of Carvedilol and its metabolites
Mécanisme D'action
1-Hydroxy Carvedilol-d3, like Carvedilol, exerts its effects by:
Beta-Adrenergic Antagonism: Inhibiting beta-adrenergic receptors, leading to reduced heart rate and blood pressure.
Alpha-1 Adrenergic Antagonism: Relaxing smooth muscle in blood vessels, reducing peripheral vascular resistance.
Antioxidant Properties: Scavenging free radicals and reducing oxidative stress
Comparaison Avec Des Composés Similaires
Carvedilol: The parent compound, non-deuterated.
Desmethyl Carvedilol: A metabolite of Carvedilol.
4’-Hydroxy Carvedilol: Another hydroxylated metabolite.
5’-Hydroxy Carvedilol: A hydroxylated metabolite at a different position.
Uniqueness: 1-Hydroxy Carvedilol-d3 is unique due to its deuterium atoms, which provide stability and make it easily distinguishable in mass spectrometry. This makes it particularly valuable in pharmacokinetic studies and metabolic research .
Propriétés
Formule moléculaire |
C24H26N2O5 |
|---|---|
Poids moléculaire |
425.5 g/mol |
Nom IUPAC |
4-[2-hydroxy-3-[2-[2-(trideuteriomethoxy)phenoxy]ethylamino]propoxy]-9H-carbazol-1-ol |
InChI |
InChI=1S/C24H26N2O5/c1-29-20-8-4-5-9-21(20)30-13-12-25-14-16(27)15-31-22-11-10-19(28)24-23(22)17-6-2-3-7-18(17)26-24/h2-11,16,25-28H,12-15H2,1H3/i1D3 |
Clé InChI |
UQJJKVKQRTUYJW-FIBGUPNXSA-N |
SMILES isomérique |
[2H]C([2H])([2H])OC1=CC=CC=C1OCCNCC(COC2=C3C4=CC=CC=C4NC3=C(C=C2)O)O |
SMILES canonique |
COC1=CC=CC=C1OCCNCC(COC2=C3C4=CC=CC=C4NC3=C(C=C2)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


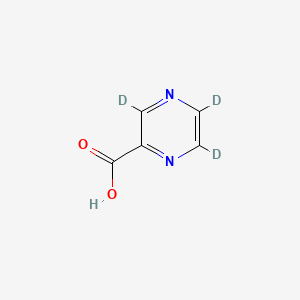
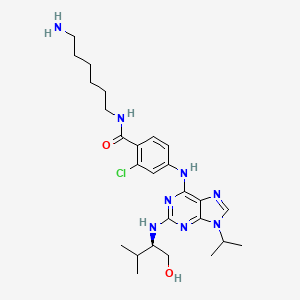
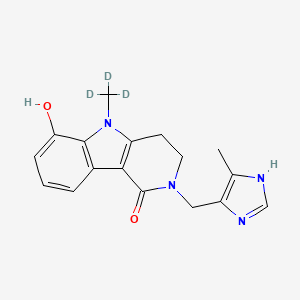
![N-[4-[4-(3-cyanophenyl)piperazin-1-yl]butyl]-4-thiophen-3-ylbenzamide](/img/structure/B12415753.png)
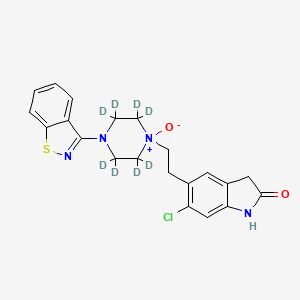
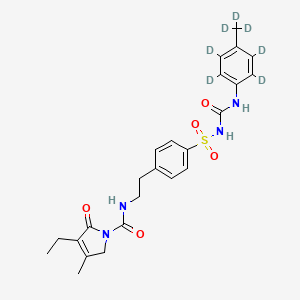
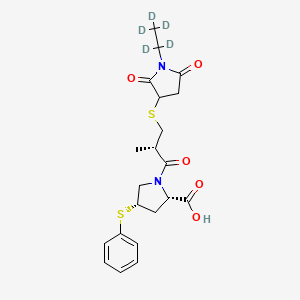

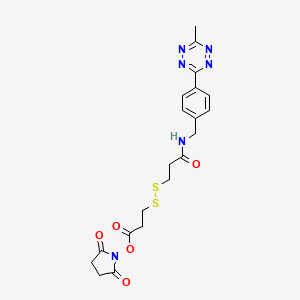
![4-[4-[(1S,4S,5S)-2-azabicyclo[2.2.1]heptan-5-yl]phenyl]-7-[4-(trifluoromethyl)phenyl]naphthalene-2-carboxylic acid](/img/structure/B12415804.png)

